Dibenzylidene ethylenediamine

Description

The exact mass of the compound N,N'-Dibenzylideneethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519420. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibenzylidene ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzylidene ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

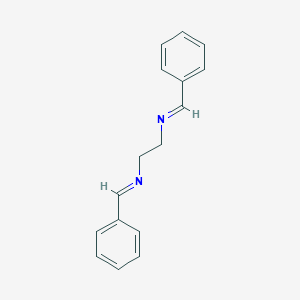

N-[2-(benzylideneamino)ethyl]-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAKBJNOARBSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCCN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059302 | |

| Record name | 1,2-Ethanediamine, N,N'-bis(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-71-2 | |

| Record name | N1,N2-Bis(phenylmethylene)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibenzylideneethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-bis(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylideneethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-Dibenzylideneethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYG8BVG45T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of Dibenzylidene ethylenediamine

An In-Depth Technical Guide to the Structure of Dibenzylidene Ethylenediamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N,N'-bis(phenylmethylene)ethane-1,2-diamine, commonly known as Dibenzylidene ethylenediamine. As a quintessential Schiff base, this compound serves as a valuable model for understanding imine chemistry and as a versatile ligand in coordination chemistry. This document details its core structural features, stereochemistry, and the causal logic behind its synthesis. Furthermore, it establishes a framework for its unambiguous structural elucidation through a multi-technique spectroscopic approach, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its application and further development.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of modern organic and medicinal chemistry.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Dibenzylidene ethylenediamine (DBED) is a symmetric Schiff base synthesized from two equivalents of benzaldehyde and one equivalent of ethylenediamine.[3] Its structure, featuring two imine linkages and two phenyl groups, imparts a unique combination of rigidity and conformational flexibility, making it an excellent bidentate or tetradentate ligand for forming stable metal complexes.[4] The biological significance of Schiff bases is extensive; they are implicated in enzymatic reactions and have demonstrated a wide range of activities, including antibacterial, antifungal, and antiviral properties.[5] This guide will deconstruct the molecular architecture of DBED, providing the technical basis for its synthesis, characterization, and utilization in advanced applications.

Molecular Structure and Properties

Chemical Identity

A summary of the key identifiers for Dibenzylidene ethylenediamine is presented below.

| Parameter | Value | Reference(s) |

| IUPAC Name | N,N'-bis(phenylmethylene)ethane-1,2-diamine | [3] |

| Synonyms | N,N'-Dibenzylideneethane-1,2-diamine, DBED | [6][7] |

| CAS Number | 104-71-2 | [6] |

| Molecular Formula | C₁₆H₁₆N₂ | [3] |

| Molecular Weight | 236.31 g/mol | [3] |

Core Structural Features

The structure of Dibenzylidene ethylenediamine is defined by three key components:

-

The Imine Moieties (-CH=N-): Two azomethine groups form the reactive centers of the molecule. The carbon-nitrogen double bond is the defining feature of a Schiff base.[1]

-

The Ethylenediamine Bridge (-CH₂-CH₂-): This flexible two-carbon linker connects the two imine units. It allows the molecule to act as a chelating ligand, capable of coordinating to a metal center through both nitrogen atoms.[4]

-

The Phenyl Rings (C₆H₅-): These terminal aromatic groups contribute to the molecule's steric bulk and electronic properties. They provide sites for π-π stacking interactions and can be substituted to modulate the compound's solubility, reactivity, and biological activity.[3]

Figure 1: 2D structure of N,N'-bis(phenylmethylene)ethane-1,2-diamine.

Stereochemistry

The C=N double bond is a stereocenter, giving rise to the possibility of E/Z (geometric) isomerism. X-ray crystallography studies of closely related analogs, such as N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine, confirm that the molecule preferentially adopts a centrosymmetric structure with an (E,E)-configuration about both imine bonds.[8] This configuration is sterically favored, placing the bulky phenyl groups and the ethylenediamine backbone on opposite sides of the C=N double bond. The imine group and the attached aromatic ring are typically coplanar, maximizing conjugation.[8]

Physicochemical Properties

The physical properties of DBED are consistent with its molecular structure.

| Property | Value | Reference(s) |

| Appearance | Light yellow to yellow crystalline powder | [7] |

| Melting Point | 52-54 °C | [7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. | [3][8] |

Synthesis and Mechanism

Reaction Principle: A Self-Validating System

The synthesis of Dibenzylidene ethylenediamine is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination mechanism.[5] The reaction is self-validating as the formation of the product is driven by the removal of a stable small molecule, water. The key principle is the attack of the nucleophilic primary amine (ethylenediamine) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). The subsequent dehydration to form the stable imine is often irreversible, especially when water is removed from the system.

Experimental Protocol: Synthesis of Dibenzylidene Ethylenediamine

This protocol is a synthesized methodology based on established literature procedures.[8][9]

Materials:

-

Ethylenediamine (1.0 eq)

-

Benzaldehyde (2.0 eq)

-

Methanol or Toluene

-

Anhydrous Potassium Carbonate (K₂CO₃) (for drying, if needed)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in methanol.

-

Causality: Methanol is an effective polar protic solvent for both reactants and does not interfere with the reaction.

-

-

Initial Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzaldehyde (2.0 eq) dropwise to the stirred solution.

-

Causality: The condensation reaction is exothermic. Initial cooling controls the reaction rate, preventing the formation of side products and ensuring a controlled reaction profile.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Causality: Extended stirring at room temperature ensures the reaction proceeds to completion, allowing for the formation of the intermediate hemiaminal and its subsequent dehydration to the final imine product.

-

-

Product Isolation: Upon completion, the product often precipitates from the solution. Collect the crude product by vacuum filtration.

-

Causality: The product is significantly less soluble in methanol than the reactants, allowing for straightforward isolation via filtration.

-

-

Purification (Workup): Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. For higher purity, the crude product can be dissolved in dichloromethane, dried over anhydrous potassium carbonate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.[8]

-

Causality: The wash removes soluble impurities. The dichloromethane workup is a standard purification step to remove residual water and other polar impurities.

-

Reaction Mechanism Visualization

The synthesis proceeds in two stages, with each amine group of ethylenediamine reacting sequentially.

Figure 2: Workflow diagram of the synthesis mechanism.

Structural Elucidation and Characterization

Unambiguous confirmation of the DBED structure requires a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating dataset.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary tool for confirming the formation of the imine functional group. The analysis hinges on two key observations:

-

Appearance of the C=N Stretch: The formation of the imine bond introduces a characteristic stretching vibration.

-

Disappearance of Reactant Bands: The C=O stretch from benzaldehyde and the N-H bends from ethylenediamine are absent in the final product spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Status in Product | Rationale & Reference |

| ~1645 | Imine (C=N) Stretch | Present | Confirms formation of the Schiff base.[5] |

| ~1700 | Carbonyl (C=O) Stretch | Absent | Confirms consumption of benzaldehyde.[5] |

| ~1600 & ~3350 | Amine (N-H) Bends/Stretches | Absent | Confirms consumption of ethylenediamine's primary amine groups. |

| 3000-3100 | Aromatic C-H Stretch | Present | Confirms presence of phenyl rings. |

| 2850-2960 | Aliphatic C-H Stretch | Present | Confirms presence of the ethylenediamine bridge. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom, effectively mapping the molecular skeleton. While a dedicated spectrum for the unsubstituted DBED is not readily published, a highly accurate prediction can be made based on published data for closely related analogs like Salen and other benzylidene derivatives.[5][6]

¹H NMR Spectroscopy (Predicted, in CDCl₃): The symmetry of the molecule simplifies the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |

| ~8.3 | Singlet (s) | 2H | Imine proton (-CH=N-) | The azomethine proton is deshielded by the adjacent nitrogen and phenyl ring. Analogs show this peak at 8.3-8.4 ppm.[5][6] |

| 7.7-7.8 | Multiplet (m) | 4H | Aromatic protons (ortho to -CH=N) | Protons ortho to the imine group are the most deshielded aromatic protons. |

| 7.3-7.5 | Multiplet (m) | 6H | Aromatic protons (meta, para) | Remaining phenyl protons appear in the typical aromatic region. |

| ~3.9 | Singlet (s) | 4H | Ethylenediamine protons (-N-CH₂-CH₂-N-) | The two CH₂ groups are chemically equivalent due to molecular symmetry, resulting in a single peak. Analogs show this peak at 3.8-3.9 ppm.[5][6] |

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |

| ~162 | Imine Carbon (-C H=N-) | The imine carbon is significantly deshielded. Similar structures show this peak in the 160-166 ppm range. |

| ~136 | Aromatic Carbon (ipso, attached to -CH=N) | Quaternary carbon attached to the imine group. |

| 128-131 | Aromatic Carbons (CH) | Phenyl ring carbons appear in their characteristic region. |

| ~55-60 | Ethylenediamine Carbons (-N-C H₂-C H₂-N-) | Aliphatic carbons attached to nitrogen are shielded relative to the aromatic and imine carbons. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For DBED, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would validate the successful condensation of the two benzaldehyde units with one ethylenediamine unit and the loss of two water molecules.

| Ion | Calculated m/z | Expected Observation |

| [C₁₆H₁₆N₂]⁺ | 236.13 | The molecular ion peak. |

| [C₁₆H₁₆N₂+H]⁺ | 237.14 | The protonated molecular ion, often observed in ESI-MS. |

Applications in Research and Development

The structural features of Dibenzylidene ethylenediamine make it a highly valuable compound in several scientific domains:

-

Coordination Chemistry: As a versatile chelating ligand, it forms stable complexes with a variety of transition metals. These complexes are investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents.[3]

-

Biological Screening: DBED and its derivatives have shown promising antibacterial activity, attributed to the interaction of the imine group with bacterial cell membranes, leading to cell lysis.[3][5]

-

Precursor for Pharmaceuticals: While DBED itself is a Schiff base, the related compound N,N'-dibenzylethylenediamine (obtained by reducing the imine bonds) is a critical intermediate in the synthesis of long-acting forms of penicillin.

Conclusion

The structure of Dibenzylidene ethylenediamine is a classic representation of a symmetric Schiff base, defined by its (E,E)-configured C=N double bonds, flexible ethylenediamine linker, and terminal phenyl rings. Its synthesis is a robust and high-yielding condensation reaction, the success of which can be unequivocally verified through a combination of IR, NMR, and mass spectrometry. Each analytical technique provides a unique and essential piece of structural evidence, forming a self-consistent and definitive characterization. A thorough understanding of this structure is fundamental for its application as a ligand, a bioactive molecule, and a synthetic intermediate in the broader fields of chemical and pharmaceutical science.

References

- Benchchem. (n.d.). Dibenzylidene ethylenediamine | 104-71-2.

-

Fun, H.-K., Mirkhani, V., Kia, R., & Vartooni, A. R. (2008). N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 64(8), o1553. Available at: [Link]

-

Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Available at: [Link]

-

Ataman Kimya. (n.d.). ETHANE-1,2-DIAMINE. Retrieved from [Link]

-

Ulewicz, M. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Membranes, 10(4), 60. Available at: [Link]

-

PubChem. (n.d.). N,N'-dibenzylethane-1,2-diamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof.

-

Semantic Scholar. (n.d.). Synthesis of derivatives azomethine compounds bonded to alkoxylated benzene and their antibacterial activity tests. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected properties of N,N'-bis(salicylidene)ethylenediamine (salen). Retrieved from [Link]

-

PubChem. (n.d.). N,N'-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine. Retrieved from [Link]

-

Jarzębski, M., Szychowski, K. A., & Lecka, J. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(13), 4268. Available at: [Link]

- Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

-

PrepChem.com. (n.d.). C. Preparation of N,N'-dibenzylidene ethylenediamine. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Ethylenediamine. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]

-

ECMDB. (n.d.). Ethylenediamine (ECMDB20274). Retrieved from [Link]

-

Muthukumar, C. (n.d.). EVALUATION AND BIOLOGICAL ROLE OF SCHIFF BASE METAL COMPLEXES. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

-

TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. Retrieved from [Link]

-

NIST. (n.d.). Ethylenediamine. Retrieved from [Link]

-

Journal of the Chemical Society A. (1968). Chromium(II) chemistry. Part V. Ethylenediamine complexes. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N,N′-Bis(2,3-dimethoxybenzylidene)ethane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N'-BIS(2-AMINOBENZAL)ETHYLENEDIAMINE(4408-47-3) 1H NMR [m.chemicalbook.com]

- 4. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR spectrum [chemicalbook.com]

- 5. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzylideneaniline(538-51-2) 13C NMR spectrum [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

Dibenzylidene ethylenediamine chemical properties and synthesis

Technical Monograph: -Dibenzylideneethylenediamine

Chemical Precursor & Ligand Profile

Executive Summary

BenzathineThis guide addresses the synthesis, physicochemical characterization, and downstream applications of the molecule. Special emphasis is placed on distinguishing the oxidized di-imine (Dibenzylidene) from the reduced diamine (Dibenzyl/Benzathine), a common source of confusion in technical literature.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

The molecule is characterized by two azomethine (

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Also known as "Hydrobenzamide" (archaic/ambiguous) | |

| CAS Number | 104-71-2 | Crucial: Do not confuse with Benzathine (140-28-3) |

| Molecular Formula | ||

| Molecular Weight | 236.31 g/mol | |

| Appearance | Yellow crystalline powder | Color intensity fades upon reduction |

| Melting Point | 52–54 °C | Sharp melt indicates high purity; broadens with hydrolysis |

| Solubility | Soluble: EtOH, MeOH, | Hydrolyzes in aqueous acid |

| Stability | Moisture Sensitive | Reversible hydrolysis to benzaldehyde |

Synthesis Protocol: Condensation

Principle: The synthesis relies on the nucleophilic attack of the diamine nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration. This is an equilibrium reaction driven to completion by water removal or crystallization.

Reagents

-

Benzaldehyde: 2.05 equivalents (Slight excess to drive equilibrium).

-

Ethylenediamine: 1.0 equivalent.[1]

-

Solvent: Absolute Ethanol (anhydrous is preferred to minimize hydrolysis).

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, charge 0.1 mol of ethylenediamine (6.01 g) into 50 mL of absolute ethanol.

-

Addition: Cool the solution to 0–5 °C in an ice bath. The reaction is exothermic. Slowly add 0.205 mol of benzaldehyde (21.75 g) dropwise over 30 minutes.

-

Expert Note: Rapid addition can cause local overheating and oligomerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. A heavy yellow precipitate should form.

-

Optimization: If no precipitate forms, the solution can be refluxed for 1 hour and then cooled, though room temperature stirring is usually sufficient for this specific substrate.

-

-

Workup: Filter the solid under vacuum.

-

Purification: Recrystallize immediately from hot ethanol.

-

Caution: Do not boil excessively; prolonged heating in protic solvents can induce partial hydrolysis.

-

-

Drying: Dry in a vacuum desiccator over

or

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis workflow for N,N'-Dibenzylideneethylenediamine via condensation.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a carbinolamine intermediate , which is unstable and dehydrates to form the imine (

Mechanistic Pathway[13]

-

Nucleophilic Attack: The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon.

-

Proton Transfer: Formation of the hemiaminal (carbinolamine).

-

Elimination: Acid-catalyzed or thermal elimination of water creates the double bond.

Caption: Figure 2. Stepwise mechanism of Schiff base formation from carbonyl and amine precursors.

Industrial Application: The Benzathine Pathway

For drug development professionals, the primary relevance of

From Intermediate to API

The di-imine (Schiff base) is reduced—typically via catalytic hydrogenation (

-

Precursor:

-Dibenzylideneethylenediamine (Imine, Yellow) -

Product: Benzathine (Amine, Colorless)

The Penicillin Connection

Benzathine is a di-base.[2] When reacted with Penicillin G (an acid), it forms an insoluble salt (Benzathine Penicillin G ).

-

Mechanism of Action: The low solubility of the salt leads to a slow release of penicillin into the bloodstream, providing prolonged antibiotic coverage (depot injection) used effectively against Syphilis and Rheumatic Fever.

Table 2: Comparative Analysis (Precursor vs. Drug Agent)

| Feature | Precursor (The Topic) | Drug Agent (Benzathine) |

| Structure | ||

| Bond Type | Imine (Double Bond) | Amine (Single Bond) |

| Stability | Hydrolytically Unstable | Stable |

| Role | Synthetic Intermediate / Ligand | Pharmaceutical Counter-ion |

Characterization & Quality Control

To validate the synthesis of the di-imine, the following spectral markers are definitive.

Infrared Spectroscopy (FT-IR)

-

Target Signal: The disappearance of the Carbonyl (

) stretch and the appearance of the Imine ( -

Key Peak:

(Strong, sharp band corresponding to -

Absence: No broad

stretch (unless wet) and no

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

-

Imine Proton: A distinctive singlet around

( -

Ethylene Backbone: Singlet around

( -

Aromatic Region: Multiplets at

.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Schiff base condensation).[3]

-

ChemicalBook. "N,N'-Dibenzylideneethylenediamine Properties and Safety." Accessed October 2023.

-

National Institute of Standards and Technology (NIST). "N,N'-Dibenzylideneethylenediamine Gas Phase Spectrum." NIST Chemistry WebBook.[4]

-

PubChem. "Benzathine (Related Compound/Derivative)."[5][6] National Library of Medicine.

Sources

- 1. Page loading... [guidechem.com]

- 2. Benzathine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-Dibenzylideneethylenediamine [webbook.nist.gov]

- 5. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: Principles and Synthesis of Dibenzylidene Ethylenediamine

Executive Summary

Dibenzylidene ethylenediamine (N,N'-bis(phenylmethylene)-1,2-ethanediamine) serves as a pivotal Schiff base intermediate in pharmaceutical synthesis.[1] Its primary industrial utility lies in its reduction to N,N'-dibenzylethylenediamine (Benzathine) , the stabilizing counter-ion in Benzathine Penicillin G . This guide provides a rigorous analysis of the formation principles, thermodynamic drivers, and validated experimental protocols for synthesizing this molecule with high purity.

Mechanistic Principles: Schiff Base Condensation

The formation of dibenzylidene ethylenediamine is a classic nucleophilic addition-elimination reaction between a primary amine (ethylenediamine) and an aldehyde (benzaldehyde).

Reaction Pathway

The reaction proceeds in two distinct stages for each amine group:

-

Nucleophilic Attack: The lone pair on the nitrogen of ethylenediamine attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Proton Transfer & Dehydration: A carbinolamine intermediate forms, followed by acid-catalyzed or thermal dehydration to generate the imine (C=N) bond.

Because ethylenediamine is a diamine, this cycle repeats twice, requiring a strict 1:2 stoichiometric ratio (Diamine:Aldehyde).

Diagram: Reaction Mechanism

The following diagram illustrates the stepwise conversion from reactants to the final di-imine product.

Figure 1: Stepwise mechanism of bis-imine formation involving nucleophilic addition and subsequent dehydration.[1]

Thermodynamics and Kinetic Drivers[2]

Equilibrium Management

The reaction is reversible (

-

Critical Control: Water must be removed or the solvent system must favor precipitation of the product to drive the reaction to completion.

-

Solvent Choice: Ethanol or Methanol are preferred. The product, dibenzylidene ethylenediamine, is often less soluble in cold alcohols than the starting materials, allowing it to crystallize out, effectively "pulling" the equilibrium forward.

Steric and Electronic Effects

-

Electronic: Benzaldehyde lacks electron-donating groups on the ring that would destabilize the carbonyl, making it sufficiently electrophilic for facile reaction without harsh catalysis.

-

Steric: The ethylenediamine bridge is flexible, allowing the two benzylidene groups to adopt an anti configuration (E-isomer) to minimize steric hindrance.

Experimental Protocol: Synthesis and Purification

This protocol describes a self-validating system where the physical state of the product (precipitation) confirms reaction progress.

Materials

-

Ethylenediamine (EDA): 6.0 g (0.1 mol)

-

Benzaldehyde: 21.2 g (0.2 mol) [Freshly distilled to remove benzoic acid]

-

Solvent: Absolute Ethanol or Methanol (50 mL)

-

Catalyst (Optional): Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, place 0.1 mol of ethylenediamine and 20 mL of ethanol. Cool to 0–5°C in an ice bath.

-

Addition: Mix 0.2 mol of benzaldehyde with 10 mL of ethanol. Add this solution dropwise to the amine over 30 minutes.

-

Observation: The solution will warm slightly (exothermic) and turn yellow.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Validation: A white to pale yellow precipitate should begin to form, indicating product insolubility and forward reaction progress.

-

-

Crystallization: Cool the mixture to 0°C for 30 minutes to maximize yield.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

-

Drying: Dry the solid in a vacuum desiccator over CaCl₂.

Data: Solvent & Yield Comparison

The following table summarizes expected outcomes based on solvent systems [1][3].

| Solvent System | Temperature | Reaction Time | Typical Yield | Product Appearance |

| Methanol | 0°C | 2 Hours | 85-92% | White/Pale Yellow Needles |

| Ethanol | 0°C | 2 Hours | 80-88% | White Crystalline Solid |

| Benzene (Azeotropic) | Reflux | 4 Hours | >95% | Yellow Oil/Solid (Requires Evap) |

Note: Methanol is often preferred for bench-scale synthesis due to ease of crystallization.[1]

Characterization and Validation

To ensure scientific integrity, the synthesized product must be validated against known standards.

-

Melting Point: The pure Schiff base melts at 52–54°C [3][5].[2] A lower melting point indicates incomplete drying or benzoic acid contamination.

-

IR Spectroscopy: Look for the characteristic C=N stretching vibration (imine band) at 1635–1645 cm⁻¹ . The absence of broad N-H stretches (3300 cm⁻¹) confirms full conversion of the primary amine.

-

Solubility: Insoluble in water; soluble in chloroform, DCM, and hot ethanol.

Downstream Application: Benzathine Penicillin

The primary industrial value of dibenzylidene ethylenediamine is its role as the precursor to Benzathine , a diamine used to stabilize Penicillin G for slow-release (depot) injections.

Reduction Workflow

The Schiff base is reduced (hydrogenated) to the secondary amine. This secondary amine then reacts with Penicillin G to form the insoluble salt.

Figure 2: Industrial workflow converting the Schiff base precursor into the final pharmaceutical salt.[1][2][3]

The hydrophobic benzyl groups in Benzathine shield the penicillin core, drastically reducing its solubility in water (

References

- Preparation of N,N'-dibenzylethylenediamine. (US Patent 2773098A). Google Patents.

-

N,N'-Dibenzylideneethylenediamine Properties. NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of N,N'-dibenzylethylenediamine. PrepChem. Retrieved from [Link]

-

Preparation method of N,N-dibenzyl-ethylenediamin diacetate. (CN101747206A).[1] Google Patents. Retrieved from

Sources

An In-depth Technical Guide to the Derivatives of Dibenzylidene Ethylenediamine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Dibenzylidene ethylenediamine derivatives, a class of Schiff bases attracting significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and diverse applications of these compounds, grounded in established scientific principles and methodologies.

Introduction: The Structural and Functional Versatility of Dibenzylidene Ethylenediamine Derivatives

Dibenzylidene ethylenediamine, more formally known as N,N'-bis(benzylidene)ethane-1,2-diamine, is a Schiff base synthesized through the condensation reaction of two equivalents of benzaldehyde with one equivalent of ethylenediamine. The core structure features two imine (C=N) bonds, which are crucial to its chemical reactivity and biological activity. The true value of this molecular scaffold lies in its synthetic tractability; the aromatic rings derived from benzaldehyde can be readily substituted with a wide array of functional groups. This allows for the fine-tuning of the molecule's steric and electronic properties, leading to a diverse library of derivatives with tailored functionalities. These derivatives have demonstrated significant potential as antimicrobial and anticancer agents, and their metal complexes are being explored for catalytic and other material applications.

Synthetic Methodologies: A Practical Approach

The synthesis of Dibenzylidene ethylenediamine and its derivatives is primarily achieved through a Schiff base condensation reaction. This reaction is a cornerstone of organic chemistry and offers a straightforward and efficient route to these compounds.

Core Synthesis Pathway

The fundamental reaction involves the condensation of an aromatic aldehyde with a primary amine, in this case, ethylenediamine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.

Caption: General synthesis of Dibenzylidene ethylenediamine.

Detailed Experimental Protocol: Synthesis of N,N'-bis(benzylidene)ethane-1,2-diamine

This protocol provides a reliable method for the synthesis of the parent compound. The causality behind the choice of solvent and reaction conditions is to facilitate the reaction and subsequent purification. Ethanol is an excellent solvent for both reactants and allows for easy removal post-reaction. The reflux condition provides the necessary activation energy for the condensation and water elimination.

Materials:

-

Benzaldehyde (2.03 mL, 20 mmol)

-

Ethylenediamine (0.67 mL, 10 mmol)[1]

-

Ethanol (25 mL)

-

Three-neck round bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

Procedure:

-

In a three-neck round bottom flask, dissolve ethylenediamine (0.67 mL, 10 mmol) in 10 mL of ethanol.[1]

-

In a separate beaker, dissolve benzaldehyde (2.03 mL, 20 mmol) in 15 mL of ethanol.[1]

-

Slowly add the benzaldehyde solution to the ethylenediamine solution while stirring.

-

Fit the flask with a condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 3 hours.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Place the flask in a cold water or ice bath for 10-15 minutes to facilitate the precipitation of the product.[1]

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold ethanol.[1]

-

For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow it to cool slowly to form pure crystals.[2]

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives follows the same principle, replacing benzaldehyde with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, 4-methoxybenzaldehyde). The choice of substituent can significantly impact the reaction rate and the properties of the final product. Electron-withdrawing groups on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups in the synthesized compounds. The most critical absorption to observe is that of the imine (C=N) bond, which confirms the success of the condensation reaction.

-

C=N Stretch: A characteristic sharp absorption band in the region of 1630-1690 cm⁻¹. The absence of a strong carbonyl (C=O) stretch from the starting benzaldehyde (typically around 1700-1740 cm⁻¹) is a strong indicator of a complete reaction.

-

C-H Aromatic Stretch: Peaks observed above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the atoms.

-

¹H NMR:

-

Imine Proton (-CH=N-): A characteristic singlet is typically observed in the downfield region, around 8.0-8.5 ppm. The chemical shift of this proton is sensitive to the electronic environment, and thus to the substituents on the aromatic rings.

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, with splitting patterns dependent on the substitution of the benzene ring.

-

Ethylenediamine Protons (-CH₂-CH₂-): A singlet is often observed for the four equivalent protons of the ethylenediamine bridge, typically around 3.9 ppm.

-

-

¹³C NMR:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under electron impact (EI) ionization, aromatic Schiff bases often show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. Fragmentation can occur at the C-C bond adjacent to the imine nitrogen (alpha-cleavage).

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. Studies have shown that the C=N bond typically adopts a trans (E) configuration.[5][6] The planar units of the molecule can extend in opposite directions from the dimethylene bridge.[5][6]

Applications in Drug Development and Beyond

The diverse biological activities of Dibenzylidene ethylenediamine derivatives make them promising candidates for further investigation in drug development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of these compounds. The imine group is thought to play a crucial role in their mechanism of action, potentially by interfering with microbial cell membranes or essential enzymes.

Structure-Activity Relationship (SAR): The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the phenyl rings.

-

Electron-withdrawing groups: Substituents like nitro (-NO₂) and halogens (e.g., -Cl, -Br) often enhance antimicrobial activity.[7] For instance, compounds with nitro substitutions at the 3- and 4-positions of the aryl ring have shown significant activity.[7]

-

Electron-donating groups: The effect of electron-donating groups can vary.

Quantitative Antimicrobial Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative derivatives against common pathogens.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 | [7] |

| Vancomycin (Control) | Staphylococcus aureus-MRSA (Sa-MRSA) | > 1 | [7] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivative (4h) | Staphylococcus aureus | 5.88 µM | [8] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivative (4h) | Salmonella typhi | 12.07 µM | [8] |

| Ceftriaxone (Control) | Staphylococcus aureus | 3.52 µM | [8] |

| Ceftriaxone (Control) | Salmonella typhi | 14.08 µM | [8] |

Anticancer Activity

Dibenzylidene ethylenediamine derivatives and related Schiff bases have emerged as a promising class of anticancer agents. Their metal complexes, in particular, have shown enhanced cytotoxic effects.[9]

Mechanism of Action: The primary mechanism of anticancer activity appears to be the induction of apoptosis (programmed cell death) in cancer cells.[10] This is often achieved through:

-

Mitochondrial Pathway: Triggering the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[10]

-

Caspase Activation: Activation of key executioner enzymes like caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death.[7]

-

Regulation of Apoptotic Proteins: Influencing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]

Anticancer Activity Workflow:

Caption: Proposed mechanism of anticancer activity.

Quantitative Cytotoxicity Data: The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some derivatives against human cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Monobenzyltin Schiff base compound (C1) | MCF-7 (Breast Cancer) | 2.5±0.50 μg/mL (48h) | [11] |

| (2R/S)-6-(3,3-diethylallyl)naringenin | HeLa (Cervical Cancer) | 12 µM | [12] |

| Palladium(II) complex (2c) | DU-145 (Prostate Cancer) | 7.1 µM (72h) | [2] |

| Palladium(II) complex (2c) | PC-3 (Prostate Cancer) | 8.6 µM (72h) | [2] |

| Cisplatin (Control) | DU-145 (Prostate Cancer) | 8.2 µM (72h) | [2] |

| Cisplatin (Control) | PC-3 (Prostate Cancer) | 21.9 µM (72h) | [2] |

Catalytic Applications

Metal complexes of Dibenzylidene ethylenediamine derivatives are being investigated as catalysts in various organic transformations. The Schiff base acts as a ligand, coordinating with a central metal ion (e.g., Mn(II), Co(II), Cu(II)) to form a catalytically active species. These complexes have shown efficacy in oxidation reactions. For example, Manganese(III) complexes with related Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol and styrene.[13]

Corrosion Inhibition

Schiff bases, including Dibenzylidene ethylenediamine derivatives, have demonstrated potential as corrosion inhibitors for metals, particularly mild steel in acidic media.

Mechanism of Inhibition: The inhibitory action is attributed to the adsorption of the Schiff base molecules onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. This barrier layer impedes the dissolution of the metal and slows down the corrosion process.[14][15]

Future Perspectives

The derivatives of Dibenzylidene ethylenediamine represent a versatile and promising class of compounds. Future research is likely to focus on:

-

Optimization of Biological Activity: Synthesis of new derivatives with enhanced and more selective antimicrobial and anticancer properties through rational drug design and SAR studies.

-

Elucidation of Mechanisms: In-depth studies to fully understand the molecular targets and mechanisms of action of these compounds.

-

Development of Novel Catalysts: Designing more efficient and stable metal complexes for a wider range of catalytic applications.

-

Advanced Materials: Exploring the potential of these compounds in the development of new materials with interesting optical, electronic, or magnetic properties.

This guide has provided a foundational understanding of the synthesis, characterization, and applications of Dibenzylidene ethylenediamine derivatives. The continued exploration of this chemical scaffold holds significant promise for advancements in medicine and materials science.

References

-

Synthesis of derivatives azomethine compounds bonded to alkoxylated benzene and their antibacterial activity tests. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2014). PubMed. Retrieved from [Link]

-

N,N′-Bis(3-bromobenzylidene)ethane-1,2-diamine. (2008). PMC. Retrieved from [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2014). ResearchGate. Retrieved from [Link]

-

Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage. (2023). PMC - NIH. Retrieved from [Link]

-

Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (2020). PubMed. Retrieved from [Link]

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). PMC - NIH. Retrieved from [Link]

-

Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. (2009). PubMed. Retrieved from [Link]

-

Synthesis of Mn(II) and Fe(II) Complexes with Ethylenediamine and Acetylacetonate Ligands. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2022). PMC - NIH. Retrieved from [Link]

-

In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. (2018). PubMed Central. Retrieved from [Link]

-

N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. (2008). ResearchGate. Retrieved from [Link]

-

Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. (2023). NIH. Retrieved from [Link]

-

Synthesis of Mn(II) and Fe(II) Complexes with Ethylenediamine and Acetylacetonate Ligands. (n.d.). Semantic Scholar. Retrieved from [Link]

-

IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). PubMed Central. Retrieved from [Link]

-

N,N′-Bis[(E)-2-Benzylidenepropylidene]ethane-1,2-diamine. (2008). NIH. Retrieved from [Link]

-

Synthesis of metal(II) [M = Cu, Mn, Zn] Schiff base complexes and their Pro-apoptotic activity in liver tumor cells via caspase activation. (2013). ResearchGate. Retrieved from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). MDPI. Retrieved from [Link]

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (2019). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. (2015). Semantic Scholar. Retrieved from [Link]

-

IC 50 (mM) values of selected compounds in HeLa cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Bis-2- Hydroxybenzylidene-N, N′-Ethylenediamine and its Cd(II), Co(II) and Cr(III) Complexes. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, DFT studies and catalytic activities of manganese(II) complex with 1,4-bis(2,2':6,2''-terpyridin-4'-yl) benzene. (2012). PubMed. Retrieved from [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). ResearchGate. Retrieved from [Link]

-

Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. (2018). PMC. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). MDPI. Retrieved from [Link]

-

Schiff Base Metal Complexes as Anticancer Agents. (2019). SciSpace. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. Retrieved from [Link]

-

Schiff bases: An overview of their corrosion inhibition activity in acid media against mild steel. (2022). ScienceDirect. Retrieved from [Link]

-

Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2022). PubMed Central. Retrieved from [Link]

-

Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. (n.d.). ESIS Rational Drug Design & Development Group. Retrieved from [Link]

-

Chemosensitivity of human MCF-7 breast cancer cells to diastereoisomeric diaqua(1,2-diphenylethylenediamine) platinum. (n.d.). CORE. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Biological Activities of Manganese(II) Complex: Molecular Modeling of DNA Interactions. (n.d.). Scholars Research Library. Retrieved from [Link]

-

The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. (2024). PubMed Central. Retrieved from [Link]

-

12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). PMC - PubMed Central. Retrieved from [Link]

-

Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. (2022). RSC Publishing. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Morphological alterations of Hela cells treated with IC50 values of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). (2021). MOCEDES. Retrieved from [Link]

-

Carbon steel corrosion control using Schiff base inhibitor. (2025). ResearchGate. Retrieved from [Link]

-

Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (2020). ResearchGate. Retrieved from [Link]

-

13.10 INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dibenzylidene ethylenediamine CAS number and molecular formula

An In-Depth Technical Guide to N,N'-Dibenzylideneethylenediamine (en=N-N'=DB)

Abstract

This technical guide provides a comprehensive overview of N,N'-Dibenzylideneethylenediamine, a prominent Schiff base with significant applications in coordination chemistry, organic synthesis, and burgeoning roles in medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and explore its utility as a versatile ligand and precursor. This document is intended for researchers, chemists, and professionals in drug development seeking a consolidated, field-proven resource on this compound.

Core Compound Identification and Properties

N,N'-Dibenzylideneethylenediamine, systematically named N,N'-bis(phenylmethylene)ethane-1,2-diamine, is a diamine Schiff base synthesized from the condensation of ethylenediamine and benzaldehyde.[1] Its structure, featuring two imine (C=N) groups, makes it an excellent bidentate ligand capable of coordinating with various metal centers.

Physicochemical Data

The fundamental properties of N,N'-Dibenzylideneethylenediamine are summarized below for quick reference. These values are critical for experimental design, from selecting appropriate solvents to determining reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 104-71-2 | [2][3][4] |

| Molecular Formula | C₁₆H₁₆N₂ | [2][4] |

| Molecular Weight | 236.31 g/mol | [3][5] |

| IUPAC Name | N-[2-(benzylideneamino)ethyl]-1-phenylmethanimine | [2] |

| Appearance | White to pale yellow crystalline solid | [5][6] |

| Melting Point | 52-54 °C | [5][6] |

| Boiling Point | ~366.6 °C (rough estimate) | [6] |

| Topological Polar Surface Area | 24.7 Ų | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of N,N'-Dibenzylideneethylenediamine is a classic example of Schiff base condensation, a reversible reaction between an amine and a carbonyl compound. The causality behind the chosen methodology lies in driving this equilibrium towards the product.

Mechanistic Insight

The reaction proceeds via nucleophilic addition of the primary amine (ethylenediamine) to the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This is followed by a dehydration step, which is the rate-determining step and is often acid-catalyzed, to yield the imine. Using a 2:1 molar ratio of benzaldehyde to ethylenediamine ensures the reaction goes to completion, forming the dibenzylidene product.[7] The removal of water is crucial to maximize the yield.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating method adapted from established procedures.[6][7] The success of the synthesis is easily confirmed by the crystallization of the product upon cooling and verified via melting point analysis.

Materials:

-

Ethylenediamine (0.1 mol)

-

Benzaldehyde (0.2 mol)

-

Toluene or Methanol (150-200 mL)

-

Anhydrous Potassium Carbonate (for drying, if needed)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), dissolve ethylenediamine (0.1 mol) in 150 mL of toluene.[7] Alternatively, dissolve ethylenediamine (100 mmol) in methanol (80 mL) in a flask placed in an ice bath (0°C).[6]

-

Reactant Addition: Slowly add benzaldehyde (0.2 mol) dropwise to the stirred ethylenediamine solution. The dropwise addition is critical to control the initial exothermic reaction.

-

Reaction Execution:

-

Product Isolation:

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol or dissolved in dichloromethane, dried with anhydrous potassium carbonate, filtered, and the solvent evaporated to yield pure N,N'-Dibenzylideneethylenediamine.[6]

-

Validation: The purified product should be a crystalline solid with a melting point of 52-54°C.[6][7]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of N,N'-Dibenzylideneethylenediamine.

Core Applications in Scientific Research

The utility of N,N'-Dibenzylideneethylenediamine stems from its structural features, primarily the two nitrogen atoms of the imine groups which act as coordination sites.

Coordination Chemistry and Catalysis

As a bidentate Schiff base ligand, it readily forms stable chelate complexes with a wide range of transition metals.[8][9] These "Salen-type" complexes are of immense interest due to their catalytic potential in various organic transformations, including oxidation and reduction reactions.[10] The formation of these complexes can lead to materials with unique electrochemical and magnetic properties, making them suitable for development as sensors or functional polymeric materials.[1][10]

Medicinal Chemistry and Drug Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities.[8] The imine group is crucial for their bioactivity. Derivatives of N,N'-Dibenzylideneethylenediamine have been investigated for:

-

Antimicrobial Activity: Showing efficacy against various bacterial and fungal strains.[11][12]

-

Anticancer Properties: Demonstrating cytotoxic effects against several cancer cell lines.[11]

-

Anti-inflammatory and Antiviral Effects: The core structure serves as a valuable scaffold for developing novel therapeutic agents.[8]

Intermediate in Organic Synthesis

N,N'-Dibenzylideneethylenediamine is a stable intermediate for synthesizing more complex molecules. For instance, the imine bonds can be selectively reduced via catalytic hydrogenation to yield N,N'-Dibenzylethylenediamine, a different ligand with altered flexibility and coordination properties.[13][14]

Application Areas Diagram

Caption: Key application areas for N,N'-Dibenzylideneethylenediamine.

Safety, Handling, and Storage

Proper handling of N,N'-Dibenzylideneethylenediamine is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[3]

GHS Hazard and Precautionary Statements

| Hazard Class | Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |

| General Handling | - | Use personal protective equipment (gloves, eye protection). Ensure adequate ventilation. Avoid dust formation. |

Storage and Stability

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C, protected from light, to prevent degradation.[6]

Conclusion

N,N'-Dibenzylideneethylenediamine (CAS: 104-71-2) is a foundational Schiff base with a straightforward and scalable synthesis. Its true value lies in its versatility as a bidentate ligand for creating catalytically active metal complexes and as a scaffold for the development of new therapeutic agents. Its well-defined properties and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings.

References

-

angenechemical.com. (n.d.). Dibenzylidene ethylenediamine(CAS# 104-71-2). Retrieved from [Link]

-

CAS Chemical. (n.d.). CAS No. 104-71-2 DIBENZYLIDENE ETHYLENEDIAMINE. Retrieved from [Link]

-

ChemBK. (2024). N,N'-BIS(PHENYLMETHYLENE)-1,2-ETHYLENEDIAMINE. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Activities of a Bidentate Schiff Base Ligand: N,N′-Bis(1-phenylethylidene)ethane-1,2-diamine and its Transition Metals (II) Complexes. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Bis-(4-dimethylaminobenzylidene)-ethylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

-

ResearchGate. (2021). Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediamine, N,N'-bis(phenylmethyl)- (CAS 140-28-3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N'-dibenzylidene ethylenediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]

-

MDPI. (2025). 6,6′-{[Ethane-1,2-Diylbis(azaneylylidene)]bis(methaneylylidene)}bis[2-(4-Oxy(2,2,6,6-Tetramethylpiperidin-1-Oxyl)butyloxy)phenolato] Cobalt(II). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of derivatives azomethine compounds bonded to alkoxylated benzene and their antibacterial activity tests. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diphenylethylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. angenesci.com [angenesci.com]

- 3. DIBENZYLIDENE ETHYLENEDIAMINE - Safety Data Sheet [chemicalbook.com]

- 4. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]

- 5. chembk.com [chembk.com]

- 6. DIBENZYLIDENE ETHYLENEDIAMINE | 104-71-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 14. CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof - Google Patents [patents.google.com]

introduction to the coordination chemistry of Dibenzylidene ethylenediamine

An In-Depth Technical Guide to the Coordination Chemistry of Dibenzylidene Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylidene ethylenediamine (DBEDA), a Schiff base ligand, serves as a versatile building block in coordination chemistry. Formed through the condensation of two equivalents of benzaldehyde with one equivalent of ethylenediamine, its N,N'-bidentate nature allows for the formation of stable chelate rings with a wide array of transition metal ions. The resulting metal complexes exhibit diverse coordination geometries, intriguing physicochemical properties, and significant potential in catalysis and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, structural characterization, and burgeoning applications of DBEDA-based metal complexes, with a particular focus on the underlying principles that govern their formation and function. Detailed experimental protocols and characterization workflows are presented to equip researchers with the practical knowledge required for innovation in this field.

The Ligand: N,N'-Dibenzylidene ethylenediamine (DBEDA)

The foundation of this area of coordination chemistry is the ligand itself. Understanding its synthesis and fundamental properties is crucial before exploring its metallic complexes. DBEDA, systematically named N,N'-bis(phenylmethylene)-1,2-ethanediamine, is a symmetrical Schiff base characterized by two imine (azomethine, -C=N-) groups.[1][2]

Synthesis: The Schiff Condensation

The synthesis of DBEDA is a classic example of a Schiff base condensation reaction. It involves the nucleophilic addition of the primary amine groups of ethylenediamine to the carbonyl carbon of benzaldehyde, followed by the elimination of water.

The reaction is typically carried out by refluxing stoichiometric amounts of ethylenediamine and benzaldehyde (a 1:2 molar ratio) in a suitable solvent, such as ethanol or methanol.[3][4] A few drops of an acid catalyst, like glacial acetic acid, can be added to facilitate the dehydration step.[4] Upon cooling, the solid DBEDA ligand precipitates and can be purified by recrystallization.

Experimental Protocol: Synthesis of N,N'-Dibenzylidene ethylenediamine (DBEDA)

-

Reactant Preparation: Dissolve benzaldehyde (2 equivalents) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Addition of Amine: To this solution, add ethylenediamine (1 equivalent) dropwise with constant stirring.

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Heat the mixture to reflux and maintain for 3-4 hours.

-

Isolation: After reflux, cool the reaction mixture in an ice bath. The pale yellow solid product will precipitate.

-

Purification: Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. The purity can be further enhanced by recrystallization from hot ethanol.

-

Validation: The formation of the product is confirmed by melting point determination and spectroscopic analysis. The disappearance of the C=O stretching band (around 1700 cm⁻¹) of benzaldehyde and the appearance of a strong C=N stretching band (around 1630-1640 cm⁻¹) in the IR spectrum are key indicators of a successful reaction.[5][6]

Structural and Spectroscopic Features

The DBEDA ligand is a flexible molecule capable of adopting various conformations. The two imine nitrogen atoms are the primary donor sites for metal coordination.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of DBEDA is the intense absorption band corresponding to the stretching vibration of the azomethine group (ν(C=N)), which typically appears in the range of 1625-1640 cm⁻¹.[5][7] This band is the primary diagnostic tool for confirming the ligand's formation and subsequent coordination to a metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the azomethine group (-CH=N-) gives a characteristic singlet peak in the downfield region (typically δ 8.0-8.5 ppm). The protons of the ethylenediamine bridge appear as a singlet at around δ 3.9-4.2 ppm.

-

UV-Visible Spectroscopy: The electronic spectrum of DBEDA in a solvent like chloroform or DMF typically shows intense bands in the UV region corresponding to π→π* and n→π* electronic transitions within the phenyl rings and the C=N chromophores.[8][9]

Coordination Chemistry: Synthesis and Structure of Metal Complexes

DBEDA's two imine nitrogen atoms act as excellent electron-pair donors, allowing it to function as a bidentate chelating ligand (N,N'-donor).[5] This chelation results in the formation of a stable five-membered ring with a central metal ion.

General Synthetic Approach

Metal complexes of DBEDA are typically synthesized by reacting the pre-formed ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The general procedure involves dissolving the DBEDA ligand in a solvent like ethanol or methanol, followed by the addition of a solution of the metal salt in the same solvent. The reaction mixture is often refluxed to ensure complete complexation.

Experimental Protocol: General Synthesis of a [M(DBEDA)₂]Cl₂ Complex

-

Ligand Solution: Dissolve N,N'-Dibenzylidene ethylenediamine (DBEDA) (2 equivalents) in 50 mL of hot ethanol in a 250 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) (1 equivalent) in a minimum amount of ethanol.

-

Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Isolation & Purification: Cool the mixture to room temperature, and then in an ice bath. Collect the precipitated solid complex by filtration. Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Structural Elucidation and Coordination Geometries

The coordination of DBEDA to a metal center is confirmed by several analytical techniques. The resulting geometry of the complex depends on the metal ion's nature, its oxidation state, and the presence of other coordinating species (like anions or solvent molecules).

-

Evidence of Coordination: A key piece of evidence from IR spectroscopy is the shift of the ν(C=N) band. Coordination of the imine nitrogen to the metal ion reduces the electron density in the C=N bond, typically causing a shift of this band to a lower or higher frequency.[9][10] The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) vibrations further confirms complexation.[10]

-

Molar Conductance: Molar conductivity measurements in solvents like DMSO or DMF help determine whether the anions are coordinated to the metal or exist as free counter-ions, thus distinguishing between electrolytic and non-electrolytic complexes.[3][11]

-

Electronic Spectra & Magnetic Susceptibility: For transition metal complexes, UV-Visible spectroscopy and magnetic susceptibility measurements are vital for determining the coordination geometry. For instance, the position of d-d transition bands and the measured magnetic moment can help distinguish between square planar, tetrahedral, and octahedral geometries for Cu(II) and Co(II) complexes.[3][12]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, confirming the coordination of the imine nitrogens and revealing the precise bond lengths, bond angles, and overall geometry of the complex.[5][13] Studies have confirmed distorted tetrahedral geometries for some Zn(II) and Cd(II) complexes, where the metal center is coordinated by the two nitrogen atoms of the DBEDA ligand and two halide anions.[5][7][13]

| Metal Ion | Typical Geometry | Supporting Evidence | Reference(s) |

| Cu(II) | Square Planar | UV-Vis, Magnetic Moment | [3],[12] |

| Co(II) | Square Planar | UV-Vis, Magnetic Moment | [3],[12] |

| Cd(II) | Tetrahedral | X-ray Crystallography, UV-Vis | [3],[5],[12] |

| Zn(II) | Distorted Tetrahedral | X-ray Crystallography | [13] |

| Cr(III) | Octahedral | Magnetic Moment, UV-Vis | [11] |

Sources

- 1. N,N'-Dibenzylideneethylenediamine [webbook.nist.gov]

- 2. Dibenzylidene ethylenediamine | CymitQuimica [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]